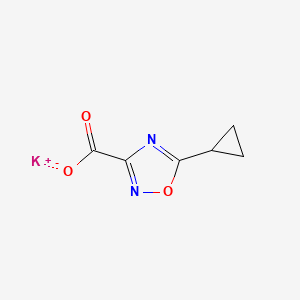

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

描述

属性

IUPAC Name |

potassium;5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.K/c9-6(10)4-7-5(11-8-4)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYKELNNAWEWKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- Amidoximes derived from cyclopropyl-substituted nitriles.

- Carboxylic acid derivatives or esters that can be activated or directly reacted.

- Commercial availability or synthesis of protected amino acids and hydrazides serves as precursors in multi-step syntheses.

Typical Synthetic Route

Formation of the Oxadiazole Ring:

- The amidoxime of cyclopropyl nitrile is reacted with an activated carboxylic acid derivative (such as acid chloride or ester) under dehydrating conditions.

- Coupling reagents like N,N-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or other peptide coupling agents are employed to facilitate cyclization.

- Solvents such as dry methylene chloride or anhydrous dimethylformamide (DMF) are preferred to maintain anhydrous conditions and improve yields.

-

- The free acid form of 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid is neutralized with potassium hydroxide or potassium carbonate in an appropriate solvent, typically water or aqueous alcohol, to yield the potassium carboxylate salt.

- This step is often performed post-purification of the acid or directly in situ after ring closure.

Alternative and Advanced Methods

- One-pot synthesis: Recent advances include one-pot procedures where amidoximes and carboxylic acid esters react in superbase media (e.g., NaOH/DMSO) at room temperature, simplifying the process and avoiding isolation of intermediates.

- Vilsmeier reagent activation: Activation of carboxylic acids with Vilsmeier reagents has been shown to improve yields and simplify purification in oxadiazole synthesis.

- Photoredox catalysis and tandem reactions: Emerging green methods involve photoredox catalysts or superacid-mediated tandem reactions, though these are less commonly applied to potassium salts and may require substrate tolerance to harsh conditions.

Representative Experimental Data and Reaction Conditions

Detailed Research Findings

- Scalability and Efficiency: Patented methods demonstrate scalable synthesis routes starting from protected amino acids and hydrazides, with efficient dehydration and cyclization steps to yield oxadiazole carboxylates.

- Solvent and Base Effects: Use of aprotic polar solvents like DMF and bases such as potassium alkoxides or hydrides improves reaction rates and yields in the ring closure and salt formation steps.

- Purification: Crude products often require recrystallization or filtration after acid-base neutralization. Hot ethanol treatment is effective for purification of related oxadiazole derivatives.

- Limitations: Presence of active functional groups (-OH, -NH2) in starting materials can hamper yields and complicate purification. Harsh conditions or toxic reagents (e.g., phosphorus oxychloride) are sometimes necessary for intermediate transformations but are avoided in final salt preparation.

化学反应分析

Types of Reactions

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

科学研究应用

Chemistry

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research indicates that compounds containing oxadiazoles exhibit significant biological activities. This compound is being investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest it may interact with specific biological targets involved in infection pathways .

Medicine

The compound shows promise as a therapeutic agent due to its potential to inhibit the growth of infectious agents at the molecular level. Ongoing research aims to explore its efficacy in treating various diseases.

Anticancer Activity

A study evaluated several oxadiazole derivatives for their anticancer properties against human cancer cell lines such as MCF-7 and HCT-116. Among them, compounds similar to this compound showed significant antiproliferative potency and selectivity against specific cancer types .

Antimicrobial Properties

Research has demonstrated that oxadiazoles can exhibit antimicrobial activity by disrupting biochemical pathways in infectious agents. This compound is being studied for its potential to inhibit bacterial growth through such mechanisms .

作用机制

The mechanism of action of Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Similar Compounds

The following table compares Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate with structurally related oxadiazole derivatives, focusing on substituents, molecular properties, and commercial availability:

*Molecular formula inferred from structural analogs.

Key Observations:

This property is advantageous in drug design . Methyl-substituted analogs (e.g., Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate) offer simpler synthesis and lower steric hindrance, favoring reactivity in further derivatization .

Salt vs. Ester Forms :

- Potassium salts (e.g., the main compound and its methyl analog) exhibit higher polarity and water solubility compared to ethyl esters , which are more lipophilic and suitable for organic-phase reactions .

Commercial Availability :

- Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is widely available (e.g., 1g for 539 CNY) , while the cyclopropyl variant is currently out of stock, highlighting supply-chain challenges for specialized substituents .

Methyl and tert-butyl analogs are commonly used as building blocks in medicinal chemistry due to their balanced reactivity and stability .

Research Findings and Data Gaps

- Safety Data: Limited toxicity information is available for the cyclopropyl variant, though related oxadiazole carboxylic acids (e.g., 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid) require handling with standard lab precautions .

- Market Trends : Potassium salts of oxadiazole carboxylates are in demand for pharmaceutical R&D, with suppliers like Enamine Ltd. and Combi-Blocks offering diverse analogs .

生物活性

Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (commonly referred to as Potassium 5-cyclopropyl oxadiazole) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C₆H₅KN₂O₃

- Molecular Weight : 192.21 g/mol

- Structure : The compound features a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a cyclopropyl group at the 5-position and a carboxylate group at the 3-position. This unique structure contributes to its diverse biological activities.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The oxadiazole moiety is known for its anti-infective properties. The compound may inhibit the growth or function of infectious agents by interfering with their biochemical pathways.

- Anticancer Properties : Research indicates that compounds within the oxadiazole class can exhibit significant anticancer activity. This compound may induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage .

- Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes involved in inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives:

- Cell Line Studies : In vitro evaluations against various cancer cell lines have shown that related oxadiazole compounds possess IC50 values in the micromolar range, indicating cytotoxic effects. For instance, derivatives have exhibited IC50 values against human leukemia and breast cancer cell lines ranging from 0.65 to 2.41 μM .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that oxadiazoles can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis.

Case Studies

- Study on Antiparasitic Activity : A study involving a library of known oxadiazole compounds screened against Trypanosoma species revealed promising antiparasitic effects, suggesting that this compound may also exhibit similar activities .

- Cytotoxicity Evaluation : In a comprehensive study evaluating several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines, this compound was highlighted for its ability to induce apoptosis in cancer cells through dose-dependent mechanisms .

常见问题

Basic Research Questions

Q. What synthetic routes are effective for preparing Potassium 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is likely synthesized via ester hydrolysis of its ethyl or methyl ester precursor, followed by neutralization with potassium hydroxide. For example, ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative (94% yield) . Cyclopropyl-substituted oxadiazoles are typically prepared via cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides). Optimization involves controlling stoichiometry, reaction temperature (often 80–100°C), and solvent polarity (e.g., DMF or THF) to improve yields .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The cyclopropyl proton appears as a multiplet at δ 2.40–2.46 ppm, while the oxadiazole ring protons are absent due to symmetry. Aromatic protons (if present in derivatives) resonate at δ 7.90–8.44 ppm .

- 13C NMR : The carbonyl carbon (C=O) of the carboxylate group appears at δ ~163.9 ppm, and the oxadiazole carbons resonate at δ 182.5 (C3) and 148.4 (C5) .

- MS : Electrospray ionization (ESI) typically shows [M+H]+ or [M−K]− peaks. For example, 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid has an [M+H]+ at m/z 235.1 .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound should be stored in anhydrous conditions (≤5% humidity) at −20°C to prevent hydrolysis of the oxadiazole ring. Degradation studies of analogous oxadiazoles indicate sensitivity to prolonged exposure to light and moisture, necessitating amber glassware and desiccants .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of the 1,2,4-oxadiazole core in catalytic or biological applications?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity in ring-opening reactions or enzyme binding. For example, in carbonic anhydrase inhibitors like 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide, the cyclopropyl group enhances hydrophobic interactions with the enzyme’s active site, as evidenced by crystallographic data and SAR studies . Computational modeling (e.g., DFT) can quantify electronic effects by analyzing charge distribution and frontier molecular orbitals.

Q. What strategies resolve contradictions in biological activity data for 5-cyclopropyl-1,2,4-oxadiazole derivatives across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent). To address this:

- Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Cross-reference with structurally similar derivatives, such as thiophene-sulfonamide analogs, which show variable potency due to sulfonamide pKa differences .

Q. How can regioselective functionalization of the 1,2,4-oxadiazole ring be achieved for derivatizing this compound?

- Methodological Answer : The C5 position (cyclopropyl-substituted) is electrophilic, enabling nucleophilic aromatic substitution (e.g., amination). For C3 modification, the carboxylate group can be converted to amides via coupling reagents (e.g., EDC/HOBt). In 5-cyclopropyl derivatives, Pd-catalyzed cross-coupling at C3 is limited by the electron-deficient ring; however, microwave-assisted Suzuki-Miyaura reactions with arylboronic acids have succeeded in related systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。